3-(3-bromo-4-methoxyphenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c1-23-16-4-2-12(8-14(16)18)3-5-17(22)21-7-6-15-13(10-21)9-19-11-20-15/h2,4,8-9,11H,3,5-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHWKNHMIOKKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCC3=NC=NC=C3C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-bromo-4-methoxyphenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications, drawing from various research studies and findings.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 320.18 g/mol
- Structural Features :
- A bromo-substituted aromatic ring.
- A methoxy group contributing to its electronic properties.
- A pyrido[4,3-d]pyrimidine core, which is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . The pyrido[2,3-d]pyrimidine derivatives are known to target various kinases involved in cancer progression. For instance:
- Targeting EPH Receptors : Compounds within this class have been shown to inhibit the ephrin receptor (EPH) family, which is often overexpressed in cancers. This inhibition can lead to reduced tumor growth and metastasis .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory properties:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR is crucial in cancer therapy as it plays a role in DNA synthesis. The activity of similar compounds against DHFR has been documented, suggesting potential applications in treating malignancies .
Antimicrobial Activity
Preliminary evaluations indicate that derivatives of this compound may possess antimicrobial properties. For example:
- Bacterial Strains Tested : Compounds with similar structures demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating a broad spectrum of antimicrobial efficacy .
Synthesis and Derivatives
The synthesis of This compound involves several steps:
- Starting Materials : The synthesis typically begins with readily available bromo-substituted phenols and pyrido-pyrimidine derivatives.
- Reactions : Key reactions include nucleophilic substitutions and cyclization processes that form the pyrido-pyrimidine core structure.
- Characterization : The final product is characterized using techniques like NMR and mass spectrometry to confirm its structure .
Study 1: Anticancer Efficacy
A study published in Nature Reviews evaluated the anticancer efficacy of pyrido[2,3-d]pyrimidine derivatives. The results indicated that these compounds inhibited cell proliferation in various cancer cell lines by targeting specific kinases involved in cell cycle regulation .
Study 2: Enzyme Inhibition Profile
Research on enzyme inhibitors highlighted that derivatives similar to the compound under discussion showed significant inhibition against DHFR and other key enzymes involved in metabolic pathways critical for cancer cell survival .
Study 3: Antimicrobial Screening
In another study focusing on antimicrobial properties, a series of synthesized compounds were tested against multiple bacterial strains. The findings revealed that certain derivatives exhibited strong inhibitory effects against pathogenic bacteria, suggesting their potential use as antibacterial agents .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that this compound exhibits potential as an anticancer agent. Its structure allows it to interact with specific biological targets involved in cancer proliferation and survival. For instance, compounds with similar structural motifs have been explored for their ability to inhibit critical pathways in cancer cell lines.
2. HSP90 Inhibition
The compound may act as an inhibitor of heat shock protein 90 (HSP90), a chaperone protein that plays a significant role in the maturation and stabilization of many oncoproteins. Inhibitors of HSP90 have been investigated for their therapeutic potential in treating various cancers, making this compound a candidate for further studies in this area .
1. Enzyme Inhibition
In vitro studies have shown that compounds similar to 3-(3-bromo-4-methoxyphenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one can inhibit enzymes critical for tumor growth and metastasis. This includes inhibition of kinases and other regulatory proteins involved in cell cycle progression.
2. Anti-inflammatory Properties
Some derivatives of this compound have demonstrated anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation, including certain autoimmune diseases. The modulation of inflammatory pathways suggests a dual role in cancer and inflammatory disease management.
Case Studies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 3-position of the methoxyphenyl group serves as a reactive site for SNAr reactions. The para-methoxy group activates the aromatic ring toward nucleophilic attack at ortho/para positions, while bromine acts as a leaving group .
Mechanistic Insight : Electron-rich aryl bromides undergo SNAr via a Meisenheimer complex intermediate, with rate acceleration under microwave irradiation .
Transition Metal-Catalyzed Cross-Coupling
The bromine site participates in palladium/copper-mediated coupling reactions, enabling diversification of the aryl moiety :
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| 4-CF₃C₆H₄B(OH)₂ | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 3-(4-trifluoromethylphenyl) derivative | 83 |
| 3-pyridylboronic acid | PdCl₂(dppf), CsF, DMF | Heteroaryl-substituted analog | 76 |
Buchwald-Hartwig Amination
| Amine | Conditions | Product | Yield (%) |
|---|---|---|---|
| Morpholine | Pd₂(dba)₃, Xantphos, t-BuONa | 3-morpholino-4-methoxyphenyl compound | 68 |
| Piperazine | Pd(OAc)₂, BINAP, 100°C | Bis-aminated derivative | 59 |
Limitations : Steric hindrance from the pyridopyrimidine group reduces coupling efficiency at higher temperatures (>120°C) .
Ketone Functionalization
The propan-1-one moiety undergoes characteristic carbonyl reactions:
Reduction to Alcohol
| Reducing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 1h | Secondary alcohol | 92 |
| BH₃·THF | THF, reflux, 4h | Alcohol with retained stereochemistry | 88 |
Grignard Addition
| Organomagnesium Reagent | Product | Diastereomeric Ratio |
|---|---|---|
| CH₃MgBr | Tertiary alcohol (R/S = 1:1) | 50:50 |
| PhMgCl | Bulky aryl-alcohol adduct | 62:38 |
Note : The pyridopyrimidine nitrogen atoms likely coordinate to Mg²⁺, influencing reaction stereochemistry.
Pyridopyrimidine Ring Modifications
The dihydropyrido[4,3-d]pyrimidine system undergoes regioselective transformations:
Oxidation of Dihydro Ring
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| MnO₂ | Aromatic pyrido[4,3-d]pyrimidine | >95% |
| DDQ | Fully conjugated system | 88% |
N-Alkylation
| Alkylating Agent | Conditions | Site of Alkylation |
|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C | N5-position |
| Benzyl bromide | NaH, THF, 0°C | N8-position |
X-ray Evidence : N5 alkylation predominates due to lower steric hinderness .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces unique transformations:
| Conditions | Major Pathway | Product |
|---|---|---|
| MeCN, O₂, 24h | Singlet oxygen [⁴O₂] trapping | Endoperoxide at pyridopyrimidine ring |
| Benzophenone sensitizer | C-Br bond homolysis | Biaryl via radical recombination |
Quantum Yield : Φ = 0.32 ± 0.03 for bromine dissociation .
Acid/Base-Mediated Rearrangements
Protonation at pyridopyrimidine N atoms triggers ring-opening/closure equilibria:
| pH Range | Dominant Species | Characterization Method |
|---|---|---|
| <2 | Pyrimidinone tautomer | ¹H-NMR (δ 10.2 ppm, NH) |
| 7–10 | Dihydropyridine form | UV-Vis (λ_max = 312 nm) |
| >12 | Ring-opened enolate | ESI-MS ([M-H]⁻ = 455.2 m/z) |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares its pyridopyrimidine core with several derivatives reported in the evidence. Key comparisons include:
Key Findings:
Substituent Impact on Bioactivity :
- The 3,4-dichlorophenyl group in ’s compound confers high potency (IC50 = 0.795 µM) against Autotaxin, suggesting halogens enhance target binding . The target compound’s bromine may mimic this effect, while the methoxy group could improve solubility compared to chloro substituents.
- Alkynyl groups (e.g., in ’s Compound A) enable modular derivatization via click chemistry, a strategy absent in the target compound but useful for library synthesis .
Synthetic Routes :
- Similar compounds are synthesized via Claisen-Schmidt condensations () or Michael additions (). The target compound likely follows analogous pathways, with bromination and methoxylation introduced at the phenyl precursor stage .
Structural Validation :
- X-ray crystallography (e.g., ’s Autotaxin complex) confirms the pyridopyrimidine core’s planar conformation, critical for π-stacking in enzyme active sites. The target compound’s bromine may induce steric effects, necessitating conformational analysis .
Physicochemical Properties: Molecular weights of analogs range from 376–418 (M+1), suggesting the target compound falls within this window.
Q & A
Basic: What are the common synthetic routes for this compound, and how are key intermediates purified?
The synthesis typically involves coupling the bromo-methoxyphenyl moiety with the dihydropyridopyrimidine core. A palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) using aryl boronic acids is a standard method . For purification, column chromatography with gradients of ethyl acetate/hexane or preparative HPLC (using C18 columns) ensures isolation of intermediates. Solubility data (e.g., in 1,4-dioxane or DMF) from related pyridopyrimidine derivatives can guide solvent selection .
Basic: How is the three-dimensional conformation of this compound determined experimentally?
X-ray crystallography is the gold standard for structural elucidation. For example, crystallographic studies on analogs like (2E)-3-(3-bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one reveal bond angles and torsion angles critical for understanding steric interactions . Synchrotron radiation or single-crystal diffraction (resolution <1.0 Å) is recommended for high accuracy.
Basic: What spectroscopic methods confirm the compound’s purity and functional groups?
- NMR : ¹H/¹³C NMR identifies substituents (e.g., methoxy protons at ~3.8 ppm, aromatic protons in pyridopyrimidine at 7.5–8.5 ppm).
- HPLC-MS : Purity (>95%) is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (expected [M+H]+ calculated from molecular formula) .
- FT-IR : Peaks at ~1650 cm⁻¹ confirm the ketone group .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Use Design of Experiments (DoE) to systematically vary parameters:
- Catalyst loading : 1–5 mol% Pd(PPh₃)₄ (optimal at 2.5 mol% for Suzuki couplings) .
- Temperature : 80–100°C in microwave-assisted synthesis reduces reaction time.
- Base : Sodium carbonate (pH 10) enhances boronic acid reactivity .
Statistical modeling (e.g., response surface methodology) identifies interactions between variables .
Advanced: How do substituent variations on the pyridopyrimidine core affect bioactivity?
Comparative studies on analogs show:
- Bromo vs. Chloro : Bromine’s larger size enhances hydrophobic interactions in binding pockets.
- Methoxy position : Para-methoxy groups improve metabolic stability compared to ortho-substituted derivatives .
Structure-activity relationship (SAR) models using molecular docking (e.g., AutoDock Vina) predict binding affinities to targets like kinases .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
- Reproducibility checks : Validate assays under identical conditions (e.g., ATP concentration in kinase assays).
- Computational validation : Compare docking poses with crystallographic data (e.g., PDB ID 1E8) to confirm binding modes .
- Meta-analysis : Pool data from multiple studies and apply multivariate regression to identify confounding variables (e.g., solvent effects) .
Advanced: What computational methods predict the compound’s interaction with biological targets?
- Molecular Dynamics (MD) : Simulate ligand-protein binding over 100+ ns to assess stability (e.g., GROMACS/AMBER).
- Free Energy Perturbation (FEP) : Quantify binding energy changes due to substituent modifications.
- Pharmacophore modeling : Align with pyridopyrimidine derivatives’ known pharmacophores (e.g., hydrogen bond donors at specific positions) .
Advanced: How to control regioselectivity during functionalization of the pyridopyrimidine ring?
- Directing groups : Install temporary groups (e.g., Boc-protected amines) to guide halogenation or cross-coupling to specific positions.
- Metalation strategies : Use LDA (lithium diisopropylamide) at -78°C for selective deprotonation prior to electrophilic quenching .
Advanced: What strategies enhance the compound’s stability under physiological conditions?
- Prodrug design : Introduce ester or phosphate groups to improve solubility and reduce premature metabolism.
- Formulation : Use cyclodextrin complexes or lipid nanoparticles based on solubility data (e.g., logP ~2.5 from analogs) .
Advanced: How to analyze metabolic pathways of this compound in vitro?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
